molecular formula C18H19N3O2 B3495228 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea

Cat. No.: B3495228
M. Wt: 309.4 g/mol
InChI Key: FWSHPXOIDGABMX-UHFFFAOYSA-N
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Description

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .

Preparation Methods

The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea typically involves the reaction of 5-methoxyindole with ethyl bromoacetate to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Chemical Reactions Analysis

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets in the body. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain pathways involved in disease progression, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic effects.

    Melatonin: A hormone that regulates sleep-wake cycles

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in chemical and biological research.

Properties

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-15-7-8-17-16(11-15)13(12-20-17)9-10-19-18(22)21-14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSHPXOIDGABMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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